molecular formula C21H19Cl2N5O2S B11046654 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide

2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B11046654
M. Wt: 476.4 g/mol
InChI Key: ZYJRAEBKPRKRGU-UHFFFAOYSA-N
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Description

2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound featuring a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting interactions with enzymes or receptors, making it a candidate for biochemical studies.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.

Industry

Industrially, it could be used in the synthesis of advanced materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazolopyrimidine core may mimic natural substrates or inhibitors, allowing it to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities and reactivity profiles compared to its analogs.

Properties

Molecular Formula

C21H19Cl2N5O2S

Molecular Weight

476.4 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-[(2-chlorophenyl)methylsulfanyl]-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C21H19Cl2N5O2S/c1-12-15(22)7-4-8-17(12)24-18(29)9-14-10-28-20(25-19(14)30)26-21(27-28)31-11-13-5-2-3-6-16(13)23/h2-8,14H,9-11H2,1H3,(H,24,29)(H,25,26,27,30)

InChI Key

ZYJRAEBKPRKRGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2CN3C(=NC(=N3)SCC4=CC=CC=C4Cl)NC2=O

Origin of Product

United States

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